
1-(Chloromethyl)-3-fluoro-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Chloromethyl)-3-fluoro-5-nitrobenzene” is a type of organic compound that belongs to the class of halogenated aromatic compounds. It contains a benzene ring, which is an aromatic hydrocarbon, substituted with a chloromethyl, a fluoro, and a nitro group .
Synthesis Analysis
Chloromethylation is a common method used to introduce a chloromethyl group into an aromatic compound. This process typically involves the reaction of an aromatic compound with chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would consist of a benzene ring with a chloromethyl group, a fluoro group, and a nitro group attached to it. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .
Chemical Reactions Analysis
Ethers, such as chloromethyl ethers, are known to undergo cleavage reactions in the presence of strong acids like HBr or HI. This results in the formation of an alcohol and an alkyl halide product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-3-fluoro-5-nitrobenzene” would depend on its specific structure. These properties could include its density, color, hardness, melting and boiling points, and electrical conductivity .
Applications De Recherche Scientifique
Dissociative Electron Attachment to Nitrobenzene Derivatives : Research by Asfandiarov et al. (2007) on nitrobenzene derivatives, including chloro- and fluoro-substituted compounds, investigated the temporary anion states and dissociative electron attachment. This study is significant in understanding the electron attachment energies and the structures of negative ions formed, which are crucial in fields like mass spectrometry and electron transmission spectroscopy (Asfandiarov et al., 2007).
Mechanisms of Substituent Replacement in Nitrobenzenes : Khalfina and Vlasov (2005) examined the relative mobilities of nitro groups and fluorine atoms in meta-substituted nitrobenzenes, exploring how they react with phenols. This study provides insights into the reactivity and potential applications of substituted nitrobenzenes in organic synthesis (Khalfina & Vlasov, 2005).
Synthesis and Characterization of Fluoro-Nitrobenzene Derivatives : The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, as reported by Sweeney et al. (2018), is relevant for understanding the chemical properties and potential applications of fluoro-nitrobenzene compounds in various industrial and research settings (Sweeney, McArdle, & Aldabbagh, 2018).
SNAr Reactions of Halogeno-Nitrobenzenes : Research by Crampton et al. (2007) on the kinetics of SNAr reactions of 1-halogeno-nitrobenzenes provides insights into the reactivity of these compounds, which is crucial for their application in organic synthesis (Crampton, Emokpae, & Isanbor, 2007).
Preparation of Fluoroanilines from Fluoronitrobenzenes : A study by Wen-xia (2014) on the hydrogenation of chloro-fluoro nitrobenzene to produce chloro-fluoro aniline demonstrates the practical application of this compound in the synthesis of aniline derivatives (Wen-xia, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSPDIZWBMOTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718832 |
Source


|
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
CAS RN |
1214344-25-8 |
Source


|
| Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


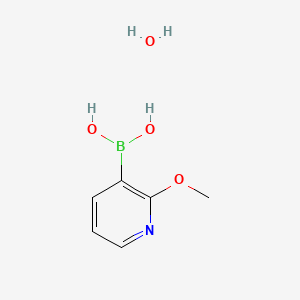
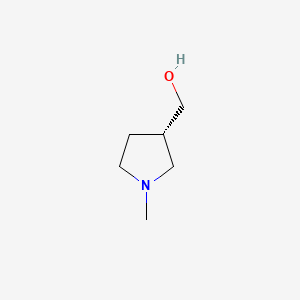

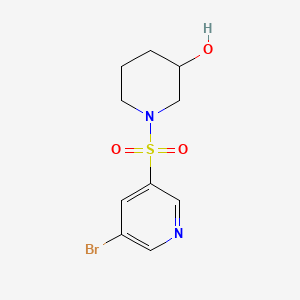
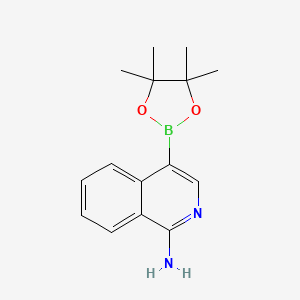
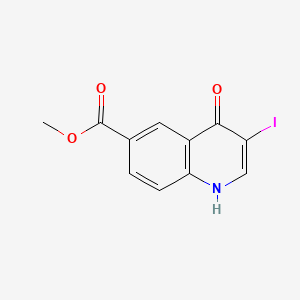
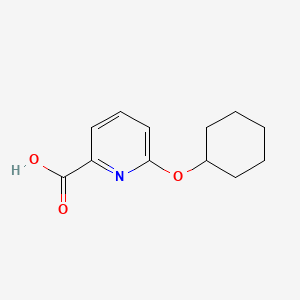
![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B582397.png)
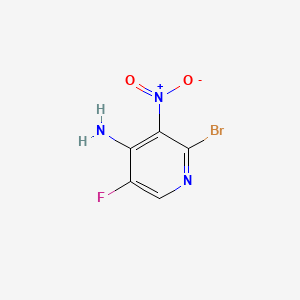
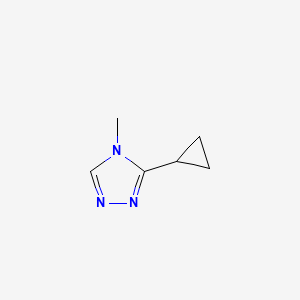


![Tert-butyl 7-cyano-8-oxo-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B582404.png)